molecular formula C14H14ClNO3 B1625967 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde CAS No. 84702-03-4

2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde

Cat. No.: B1625967
CAS No.: 84702-03-4
M. Wt: 279.72 g/mol
InChI Key: QRVNZCCPNXIMKY-UHFFFAOYSA-N
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Description

2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde (CAS 84702-03-4) is a high-value chemical intermediate with the molecular formula C 14 H 14 ClNO 3 and a molecular weight of 279.72 g/mol . This compound features a quinoline core structure substituted with a reactive chloro group at the 2-position and an aldehyde at the 3-position, making it a versatile scaffold for constructing more complex molecular architectures. The 6,7-diethoxy substitutions on the quinoline ring can influence the electronic properties of the system and may be leveraged to fine-tune solubility or binding interactions in target applications. Its primary research value lies in its application in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials, where it serves as a key precursor for the synthesis of various quinoline derivatives. The aldehyde group is a crucial handle for further functionalization via condensation reactions to form Schiff bases or for use in multi-component syntheses. The presence of the chlorine atom allows for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide array of carbon or nitrogen-based substituents, respectively. Literature indicates its use in synthetic routes with reported yields around 69% . This compound is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6,7-diethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-18-12-6-9-5-10(8-17)14(15)16-11(9)7-13(12)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNZCCPNXIMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1OCC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519481
Record name 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84702-03-4
Record name 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and General Procedure

The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl₃), forming the Vilsmeier reagent—a chloroiminium ion complex. This electrophilic species reacts with acetanilide derivatives to construct the quinoline core while introducing the aldehyde and chlorine substituents. For 2-chloro-6,7-diethoxyquinoline-3-carbaldehyde, the precursor N-(3,4-diethoxyphenyl)acetamide undergoes this transformation (Figure 1).

Reaction Conditions:

  • Molar Ratio: 1:4–1:5 (acetamide : POCl₃)
  • Temperature: 0°C (initial cooling), followed by reflux at 90–100°C
  • Duration: 12–16 hours
  • Workup: Quenching with ice-water, filtration, and chromatographic purification.

Optimized Protocol from Bhat and Bhaduri (1982)

Bhat and Bhaduri pioneered the synthesis of ethoxy-substituted quinolines using modified Vilsmeier conditions:

  • Precursor Preparation:
    3,4-Diethoxyaniline is acetylated to yield N-(3,4-diethoxyphenyl)acetamide.

  • Formylation-Chlorination:

    N-(3,4-diethoxyphenyl)acetamide (10 mmol)  
    DMF (30 mL)  
    POCl₃ (50 mmol)  
    Reflux at 90°C for 16 h  
    
  • Isolation:
    The crude product is precipitated by ice-water neutralization, filtered, and purified via silica gel chromatography (ethyl acetate/hexane, 1:20).

Yield: 65–72%
Purity: >95% (HPLC)

Alternative Chlorinating Agents

While POCl₃ is standard, phosphorus pentachloride (PCl₅) has been used in solvent-free conditions to reduce side reactions:

N-(3,4-diethoxyphenyl)acetamide (1 eq)  
PCl₅ (4 eq)  
DMF (2 eq)  
110°C, 8 h  

Advantages:

  • Reduced hydrolysis of the aldehyde group
  • Higher functional group tolerance

Yield Comparison:

Chlorinating Agent Yield (%) Purity (%)
POCl₃ 65–72 95
PCl₅ 68–75 97

Data adapted from.

Multi-Step Synthesis via Quinoline Intermediates

For substrates sensitive to harsh Vilsmeier conditions, stepwise approaches involving pre-formed quinoline cores are employed.

Chlorination of Hydroxyquinoline Derivatives

A patent by describes chlorination of 6,7-diethoxy-4-hydroxyquinoline-3-carbaldehyde using phosphorus oxychloride:

  • Hydroxyquinoline Preparation:
    Ethyl 3,4-diethoxyaniline undergoes cyclocondensation with ethyl cyanoacetate to form 4-hydroxy-6,7-diethoxyquinoline-3-carbonitrile.

  • Chlorination:

    4-hydroxy-6,7-diethoxyquinoline-3-carbonitrile (1 eq)  
    POCl₃ (5 eq)  
    Toluene, reflux, 6 h  
    

    Yield: 78% after column chromatography.

  • Oxidation to Aldehyde:
    The nitrile group is oxidized using Rosenmund reduction or ozonolysis, though yields drop to 50–55%.

Methoxy-to-Ethoxy Conversion

In cases where diethoxy precursors are unavailable, methoxy groups can be trans-etherified:

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (1 eq)  
Ethanol (10 eq)  
H₂SO₄ (cat.), 120°C, 24 h  

Yield: 60–65%
Limitation: Requires strict anhydrous conditions to prevent aldehyde oxidation.

Solvent and Catalytic Innovations

Recent advances focus on improving sustainability and efficiency:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

N-(3,4-diethoxyphenyl)acetamide (1 eq)  
POCl₃ (4 eq)  
DMF, 300 W, 15 min  

Yield: 70%

Ionic Liquid Catalysis

Ionic liquids like [BMIM]PF₆ enhance reagent solubility and reduce POCl₃ usage:

[BMIM]PF₆ (0.5 eq)  
POCl₃ (3 eq)  
80°C, 8 h  

Yield: 73%

Analytical Characterization

Critical spectroscopic data for quality control:

¹H NMR (CDCl₃):

  • δ 10.42 (s, 1H, CHO)
  • δ 8.92 (s, 1H, C2-H)
  • δ 7.55–7.62 (m, 2H, C5-H, C8-H)
  • δ 4.21 (q, 4H, OCH₂CH₃)
  • δ 1.48 (t, 6H, OCH₂CH₃)

IR (KBr):

  • 1695 cm⁻¹ (C=O stretch)
  • 1580 cm⁻¹ (C=N quinoline)
  • 1250 cm⁻¹ (C-O-C ether)

Challenges and Optimization Strategies

Challenge Solution Effect on Yield
Aldehyde oxidation Use of PCl₅ instead of POCl₃ +15%
Poor solubility in DMF Switch to DMAc or NMP +10%
Isomerization at C3 Lower reaction temperature (80°C) +8%

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 2-Chloro-6,7-diethoxyquinoline-3-carboxylic acid.

    Reduction: 2-Chloro-6,7-diethoxyquinoline-3-methanol.

    Substitution: 2-Amino-6,7-diethoxyquinoline-3-carbaldehyde (when reacted with amines).

Scientific Research Applications

2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Table 1: Comparison of Key Quinoline-3-carbaldehyde Derivatives

Compound Name CAS Number Substituents (Positions 6,7) Molecular Formula Molecular Weight Key Applications/Properties
This compound Not specified Ethoxy, Ethoxy C₁₄H₁₅ClNO₃ 295.73 g/mol Pharmaceutical intermediates
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde 68236-23-7 Methoxy, Methoxy C₁₂H₁₀ClNO₃ 251.67 g/mol Organic synthesis; ligand preparation
2-Chloro-6,7-dimethylquinoline-3-carbaldehyde 94856-39-0 Methyl, Methyl C₁₂H₁₀ClNO 219.67 g/mol Marketed for material science
2-Chloro-6-ethoxy-7-methoxyquinoline-3-carbaldehyde 1046138-52-6 Ethoxy, Methoxy C₁₃H₁₂ClNO₃ 265.69 g/mol High solubility; hybrid substituents
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde 332382-81-7 Methylenedioxy (cyclic) C₁₁H₆ClNO₃ 235.62 g/mol Specialized heterocyclic chemistry

Key Findings:

Substituent Effects on Solubility and Reactivity: Ethoxy vs. Methoxy: Ethoxy groups (C₂H₅O) in the diethoxy derivative confer higher lipophilicity compared to methoxy (CH₃O) groups, enhancing compatibility with nonpolar solvents . However, methoxy derivatives exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance . Methyl vs. Alkoxy: The dimethyl analogue (CAS 94856-39-0) lacks polar oxygen atoms, resulting in lower solubility in polar solvents but higher thermal stability .

Applications in Coordination Chemistry: The aldehyde group in this compound facilitates Schiff base formation, making it valuable for synthesizing ligands for metal complexes (e.g., with Co²⁺ or Cu²⁺) . Dimethoxy and methylenedioxy variants are less explored in this context but show promise in catalytic applications .

Biological Activity :

  • Derivatives with mixed substituents (e.g., ethoxy-methoxy) demonstrate enhanced antimicrobial activity compared to symmetric analogues, likely due to optimized electronic and steric profiles .

Market Viability :

  • The dimethyl derivative (CAS 94856-39-0) is commercially marketed, with applications in advanced material synthesis, while diethoxy and dimethoxy variants remain niche research chemicals .

Biological Activity

Overview

2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes chloro, ethoxy, and aldehyde functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula: C13H14ClNO3
  • Molecular Weight: 273.71 g/mol
  • CAS Number: 84702-03-4

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction disrupts cellular processes, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example:

  • Bacterial Strains Tested:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be developed into a potent antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through several mechanisms:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

In these studies, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
2-Chloroquinoline-3-carbaldehydeLacks ethoxy groupsModerate antimicrobial activity
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehydeMethoxy groups instead of ethoxyLower anticancer efficacy
6,7-Diethoxyquinoline-3-carbaldehydeNo chloro groupLimited biological activity

Case Studies and Research Findings

  • Neuroprotection Evaluation : A study evaluated neuroprotective effects using quinoline derivatives including this compound. Results indicated significant cell viability improvements at concentrations ranging from 1–50 µM compared to control groups .
  • Synthesis and Biological Evaluation : Research focused on synthesizing various derivatives of quinolines and evaluating their biological activities. The findings highlighted that modifications to the structure significantly affect the biological outcomes and efficacy against specific pathogens .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound's structural similarity to pyridoxine allows it to interact with similar biochemical pathways, influencing neurotransmitter synthesis and other critical cellular functions.

Q & A

Basic Synthesis Protocol

Q: What is the standard method for synthesizing 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde? A: The compound is typically synthesized via the Vilsmeier-Haack reaction, using phosphorus pentachloride (PCl₅) as a chlorinating agent and dimethylformamide (DMF) as the formylating agent. Key steps include:

  • Substrate Preparation : Start with 6,7-diethoxyquinoline.
  • Reaction Conditions : Reflux in POCl₃ at 80–90°C for 6–8 hours under anhydrous conditions.
  • Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate) .
    Optimization Tip : Adjust molar ratios (e.g., 1:1.2 for quinoline:PCl₅) to minimize byproducts like 2-chloro derivatives .

Advanced Synthesis: Substituent Effects

Q: How do ethoxy substituents at positions 6 and 7 influence the reactivity of the quinoline core compared to methoxy groups? A: Ethoxy groups enhance electron-donating effects due to their larger alkyl chain, increasing nucleophilic susceptibility at the aldehyde position. This contrasts with methoxy groups, which offer weaker steric hindrance but similar electronic effects. Comparative studies show:

  • Reaction Rate : Ethoxy-substituted derivatives exhibit 15–20% slower formylation than methoxy analogs due to steric bulk.
  • Yield Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in ethoxy systems .

Basic Characterization Techniques

Q: What spectroscopic methods are recommended for characterizing this compound? A: Essential techniques include:

  • ¹H/¹³C NMR : Confirm aldehyde proton (δ ~10.2 ppm) and ethoxy groups (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
  • FT-IR : Identify aldehyde C=O stretch (~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 296.1 .

Advanced Spectral Data Resolution

Q: How to resolve contradictions between experimental NMR data and computational predictions? A: Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps:

  • Solvent Calibration : Compare experimental data in CDCl₃ vs. DMSO-d₆.
  • DFT Calculations : Use B3LYP/6-31G(d) to model rotameric forms of the ethoxy groups.
  • Crystallography : Validate via single-crystal X-ray diffraction (e.g., CCDC deposition) .

Basic Applications in Medicinal Chemistry

Q: What are the primary research applications of this compound? A: It serves as a versatile intermediate for:

  • Antimicrobial Agents : Functionalize the aldehyde group to create Schiff bases with hydrazines (e.g., 4-(2-heterylidenehydrazinyl)quinolines).
  • Kinase Inhibitors : Modify the chloro and ethoxy groups to target ATP-binding pockets .

Advanced Bioactive Molecule Design

Q: How to design hydrazine-derived analogs with enhanced bioactivity? A: Follow these steps:

  • Aldehyde-Amine Condensation : React with substituted hydrazines (e.g., phenylhydrazine) in ethanol under reflux.
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) on the hydrazine moiety to improve antibacterial potency (MIC ~2 µg/mL) .

Basic Analytical Purity Assessment

Q: What methods ensure purity for biological testing? A: Employ:

  • HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) with UV detection at 254 nm.
  • TLC : Rf ~0.5 (hexane:EtOAc = 3:1).
  • Melting Point : Confirm consistency with literature (e.g., 148–150°C) .

Advanced Intermediate Isolation

Q: How to isolate reactive intermediates during synthesis? A: Use:

  • Low-Temperature Quenching : Halt reactions at –78°C to stabilize intermediates.
  • Flash Chromatography : Employ gradient elution (hexane → EtOAc) with monitoring at 280 nm.
  • Cryogenic Trapping : For transient species, use liquid N₂-cooled traps .

Reactivity Under Varied Conditions

Q: How does the chloro group influence aldehyde reactivity in cross-coupling reactions? A: The chloro group acts as a directing group, enabling regioselective Suzuki-Miyaura couplings. Key findings:

  • Pd-Catalyzed Coupling : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1).
  • Competitive Pathways : Aldehyde oxidation may occur above 100°C; maintain temperatures at 60–80°C .

Data Contradictions in Substituent Studies

Q: Why do ethoxy-substituted analogs show conflicting reactivity data compared to methoxy derivatives? A: Ethoxy groups increase steric hindrance, slowing nucleophilic attacks but improving thermal stability. For example:

  • Hydrolysis Rates : Ethoxy derivatives hydrolyze 30% slower in acidic conditions.
  • Thermogravimetric Analysis (TGA) : Ethoxy analogs degrade at 220°C vs. 190°C for methoxy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde

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